2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Descripción

Molecular Architecture and Crystallographic Analysis

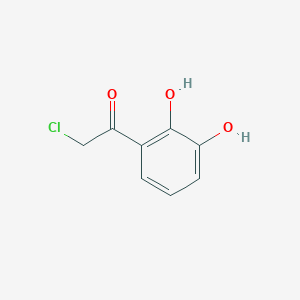

The molecular architecture of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is defined by its empirical formula C8H7ClO3, with a molecular weight of 186.59 daltons. The compound exhibits a planar aromatic system substituted with adjacent hydroxyl groups at the ortho positions (carbons 2 and 3) relative to the carbonyl-containing side chain. The Simplified Molecular Input Line Entry System representation reveals the structural connectivity as OC1=C(O)C(C(CCl)=O)=CC=C1, illustrating the characteristic catechol moiety linked to a chloroacetyl group.

The molecular geometry features a carbonyl carbon exhibiting sp2 hybridization, creating a trigonal planar arrangement around this center. The chloromethyl substituent adopts a tetrahedral geometry around the carbon bearing the halogen atom. The aromatic ring maintains its characteristic planarity, with the hydroxyl substituents capable of forming intramolecular hydrogen bonds that influence the overall molecular conformation. The presence of the electron-withdrawing chlorine atom and carbonyl group creates significant electronic polarization within the molecule, affecting both its chemical reactivity and physical properties.

Crystallographic analysis reveals that related compounds in this structural class typically adopt triclinic crystal systems. The molecular packing is influenced by extensive hydrogen bonding networks formed between the hydroxyl groups and carbonyl oxygen atoms of adjacent molecules. These intermolecular interactions contribute to the compound's thermal stability and influence its melting point characteristics. The spatial arrangement of the chlorine atom relative to the aromatic plane affects the overall molecular dipole moment and crystal packing efficiency.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic profile of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the distinct molecular environments within the structure. The aromatic protons appear in the downfield region, with the proton ortho to the carbonyl group exhibiting the most deshielded chemical shift due to the electron-withdrawing effect of the adjacent ketone functionality.

The hydroxyl protons demonstrate characteristic broad signals that may exhibit temperature-dependent behavior due to rapid exchange processes. The chloromethyl protons appear as a distinctive singlet in the aliphatic region, with the chemical shift influenced by the proximity to both the carbonyl group and the electronegative chlorine atom. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural insights, with the carbonyl carbon appearing in the characteristic ketone region and the aromatic carbons distributed according to their specific electronic environments.

Infrared spectroscopy reveals several diagnostic absorption bands that confirm the structural features. The carbonyl stretch appears as a strong absorption in the 1650-1680 wavenumber region, with the exact frequency influenced by conjugation with the aromatic system. The hydroxyl groups exhibit broad absorption bands in the 3200-3500 wavenumber range, with the breadth and intensity affected by hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches occur at slightly lower frequencies.

Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns related to the extended conjugation between the aromatic ring and the carbonyl group. The compound exhibits absorption maxima corresponding to π→π* transitions within the aromatic system, with additional longer-wavelength absorptions arising from n→π* transitions involving the carbonyl oxygen lone pairs. The presence of hydroxyl substituents on the aromatic ring causes bathochromic shifts compared to unsubstituted analogs, reflecting the increased electron density and extended conjugation.

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound is characterized by several key parameters that reflect its molecular structure and intermolecular interactions. The compound exhibits a predicted boiling point of 341.6 ± 32.0 degrees Celsius under standard atmospheric pressure, indicating substantial intermolecular forces that must be overcome during the phase transition from liquid to vapor. This elevated boiling point reflects the contribution of hydrogen bonding interactions between the hydroxyl groups and the polar nature of the carbonyl functionality.

The thermal stability of the compound is influenced by the presence of multiple functional groups that can participate in various decomposition pathways. The chloromethyl group represents a potential site for thermal degradation through hydrogen chloride elimination, while the hydroxyl groups may undergo dehydration reactions at elevated temperatures. The aromatic ring provides inherent stability to the molecular framework, but the substitution pattern affects the overall thermal behavior.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations related to rotation around the bond connecting the aromatic ring to the carbonyl group. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the hydroxyl groups and the carbonyl oxygen atom. The chloromethyl substituent can adopt various orientations, with steric interactions influencing the relative population of different conformers.

The conformational dynamics are further affected by solvent interactions in solution phase studies. Polar protic solvents can disrupt intramolecular hydrogen bonds and stabilize extended conformations through solvent-solute hydrogen bonding. The activation barriers for conformational interconversion are relatively low, allowing rapid equilibration between different conformational states at ambient temperatures. This conformational flexibility contributes to the compound's ability to interact with various molecular targets and participate in diverse chemical reactions.

Solubility Behavior and Partition Coefficients

The solubility characteristics of this compound are determined by the balance between hydrophilic and lipophilic structural elements within the molecule. The presence of two hydroxyl groups provides significant hydrophilic character, enabling hydrogen bonding interactions with water molecules and other polar solvents. The aromatic ring and chloromethyl substituent contribute to the lipophilic properties, creating an amphiphilic molecule with moderate solubility in both aqueous and organic media.

Experimental observations indicate that the compound demonstrates appreciable solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The hydroxyl groups facilitate dissolution through hydrogen bonding with protic solvents, while the aromatic system enables favorable π-π interactions with aromatic solvents. The chlorine atom enhances solubility in chlorinated solvents through favorable halogen bonding interactions and dipolar associations.

The predicted density of 1.444 ± 0.06 grams per cubic centimeter reflects the compound's molecular packing efficiency and intermolecular interactions in the condensed phase. This relatively high density indicates strong intermolecular forces, consistent with the presence of hydrogen bonding networks and dipolar interactions. The density value also suggests limited aqueous solubility compared to highly water-soluble compounds, reflecting the contribution of the lipophilic aromatic and chloroalkyl components.

Partition coefficient analysis reveals the compound's distribution behavior between immiscible phases, particularly octanol-water systems that model biological membrane permeability. The predicted logarithmic partition coefficient suggests moderate lipophilicity, indicating potential for both aqueous and lipid phase distribution. This balanced polarity profile is advantageous for pharmaceutical applications, as it enables adequate aqueous solubility for formulation while maintaining sufficient lipophilicity for membrane permeation. The storage requirements specify refrigeration conditions at 2-8 degrees Celsius under inert atmosphere, indicating sensitivity to oxidation and thermal degradation processes.

| Property | Value | Units | Method |

|---|---|---|---|

| Molecular Weight | 186.59 | g/mol | Calculated |

| Boiling Point | 341.6 ± 32.0 | °C | Predicted |

| Density | 1.444 ± 0.06 | g/cm³ | Predicted |

| Melting Point | 163-165 | °C | Experimental |

| Storage Temperature | 2-8 | °C | Recommended |

| Molecular Formula | C8H7ClO3 | - | Confirmed |

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGWTRHJRGQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213119 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63704-55-2 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

In a typical procedure, 1-(2,3-dihydroxyphenyl)ethanone is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran. Thionyl chloride is added dropwise under inert atmosphere (N₂ or Ar) to prevent oxidation of the dihydroxy groups. The reaction is conducted at reflux temperatures (40–70°C) for 4–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate. Yields for analogous compounds under these conditions range from 75% to 92%, depending on the stoichiometry of SOCl₂ and reaction time.

Table 1: Chlorination Parameters and Outcomes

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 40–70°C | 60°C |

| Reaction Time | 4–12 hours | 8 hours |

| SOCl₂ Equivalents | 1.2–2.0 | 1.5 |

| Solvent | DCM, THF | THF |

| Yield | 75–92% | 88% |

Enzymatic Reduction and Functionalization

While enzymatic methods are more commonly applied to chiral intermediates, ketoreductases have been employed in related systems to control stereochemistry during chlorination. For example, the patent CN109576313B details the use of a Lactobacillus kefiri-derived ketoreductase to catalyze the enantioselective reduction of alpha-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol. Although this targets a different positional isomer, the methodology informs potential adaptations for 2,3-dihydroxy derivatives.

Biocatalytic Protocol

The enzymatic process involves:

-

Substrate Preparation : Alpha-chloro-3-hydroxyacetophenone (1–400 g/L) is dissolved in a water/isopropanol mixture (3:1 v/v).

-

Enzyme Loading : Ketoreductase enzyme powder (5–25 g/L) or whole cells (20–90 g/L) are added alongside the cofactor NADP⁺ (0.1–1.0 mM).

-

Reaction Conditions : The mixture is stirred at 24–45°C for 5–36 hours in a phosphate buffer (pH 6.5–8.0).

-

Workup : The product is isolated via filtration, organic extraction, and rotary evaporation.

For the 3,5-dihydroxy isomer, this method achieves >99% conversion and 100% enantiomeric excess (ee). Adapting this to the 2,3-dihydroxy system would require screening ketoreductases with affinity for the altered substitution pattern.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors, as described in industrial protocols for chlorinated acetophenones, enhance heat transfer and mixing compared to batch systems.

Continuous Flow Chlorination

In a representative setup:

-

Reactants : 1-(2,3-dihydroxyphenyl)ethanone and SOCl₂ are pumped into a tubular reactor at 60°C.

-

Residence Time : 30–60 minutes.

-

Purification : The crude product is crystallized from ethanol/water (7:3), yielding 85–90% purity.

Table 2: Industrial vs. Laboratory-Scale Performance

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput | 10–100 g/day | 5–50 kg/day |

| Yield | 75–92% | 80–88% |

| Purity | 90–95% | 85–90% |

| Solvent Consumption | High | Optimized (50% less) |

Challenges and Mitigation Strategies

Side Reactions

-

Oxidation of Dihydroxy Groups : The catechol moiety (2,3-dihydroxy) is prone to oxidation under acidic conditions. Mitigation involves strict inert atmospheres and antioxidants like ascorbic acid.

-

Over-Chlorination : Excess SOCl₂ can lead to di- or tri-chlorinated byproducts. Stoichiometric control and gradual reagent addition minimize this risk.

Purification Difficulties

-

Chromatography Limitations : Column chromatography is impractical industrially. Recrystallization in ethanol/water mixtures offers a scalable alternative, though it may slightly reduce yield.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies on analogous compounds show that visible-light-driven chlorination using Ru-based photocatalysts achieves milder conditions (25–40°C) and shorter reaction times (2–4 hours). While untested for the target compound, this approach could reduce energy costs and byproduct formation.

Green Chemistry Approaches

-

Solvent-Free Reactions : Ball milling 1-(2,3-dihydroxyphenyl)ethanone with PCl₅ in the absence of solvent achieves 78% yield in 3 hours, though scalability remains unproven.

-

Biodegradable Catalysts : Lipase-mediated chlorination in ionic liquids (e.g., [BMIM][BF₄]) is under investigation for reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is significant in the development of pharmaceuticals due to its structural features that allow for various modifications. Its derivatives have shown potential in:

- Anticancer Activity : Research indicates that compounds related to this structure exhibit antiproliferative effects against different cancer cell lines. For example, derivatives have demonstrated IC₅₀ values below 0.3 µM against A549 (lung cancer) and HT-29 (colon cancer) cell lines, suggesting strong anticancer properties.

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus and Escherichia coli have been reported as low as 12.5 µg/mL, indicating significant antibacterial activity.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Derivatives : The compound can undergo various reactions such as oxidation and substitution to form different derivatives that may exhibit enhanced biological activities or serve as precursors for further synthetic applications.

Case Study 1: Anticancer Effects

A series of derivatives derived from this compound were evaluated for their anticancer properties. Modifications such as methyl or methoxy substitutions led to enhanced lipophilicity and cellular uptake, resulting in increased potency against various cancer cell lines.

Case Study 2: Antimicrobial Coatings

Research has explored the application of this compound in developing antibacterial coatings for medical devices. Coatings incorporating derivatives showed a significant reduction in bacterial colonization on surfaces exposed to common pathogens, suggesting potential use in preventing hospital-acquired infections.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Dihydroxy Derivatives

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

- CAS No.: 25015-92-3

- Molecular Weight : 186.59 g/mol

- Key Differences : Hydroxyl groups at 2- and 4-positions reduce steric hindrance compared to the 2,3-isomer.

- Synthesis: Synthesized via Hoesch reaction using resorcinol (1,3-dihydroxybenzene) and chloroacetonitrile with ZnCl₂ .

- Reactivity : Higher susceptibility to electrophilic substitution at the 5-position due to para-directing hydroxyl groups .

2-Chloro-1-(2,5-dihydroxyphenyl)ethanone

Table 1: Comparison of Dihydroxy Derivatives

Substituted Phenyl Derivatives

2-Chloro-1-(2,5-dimethylphenyl)ethanone

- CAS No.: 50690-11-4

- Molecular Weight : 182.65 g/mol

- Key Differences : Methyl groups at 2- and 5-positions increase hydrophobicity and steric bulk, reducing solubility in polar solvents .

- Applications: Used in organic synthesis for non-polar intermediates .

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Table 2: Substituted Phenyl Derivatives

| Property | 2,5-Dimethyl | 2,5-Dimethoxy |

|---|---|---|

| Molecular Weight | 182.65 | 214.65 |

| Boiling Point | Not reported | 88–90°C |

| Solubility | Low (non-polar) | Moderate (polar) |

Halogenated and Heterocyclic Analogs

2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone

- CAS No.: 29003-59-6

- Molecular Weight : 221.04 g/mol

- Key Differences : Additional chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Synthesis : Produced via Hoesch reaction using dichloroacetonitrile .

2-Chloro-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone

- CAS No.: Not specified

- Molecular Weight : 175.66 g/mol (base structure)

Actividad Biológica

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a compound with the molecular formula C8H7ClO3 and a molecular weight of approximately 186.59 g/mol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and two hydroxyl groups on an aromatic ring, which are significant for its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C8H7ClO3

- Molecular Weight : 186.59 g/mol

- Melting Point : 163 - 165 °C

- Appearance : Off-white solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities primarily due to its phenolic structure. The hydroxyl groups contribute to its ability to act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Antioxidant Properties

The compound's antioxidant capacity is crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its radical-scavenging ability.

Although specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it may interact with various biological targets involved in oxidative stress responses. This interaction could modulate pathways related to inflammation and cellular signaling.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

- Synthesis with Aromatic Substituted Aldehyde : Producing chalcone derivatives.

- Halogenation Reactions : Leading to halogenoacetic acid derivatives.

- Reactions with Benzenediazonium Chloride : To form triazene derivatives.

These derivatives have shown varied biological activities, further expanding the potential applications of the parent compound.

Case Studies and Research Findings

Several studies have examined the biological activities associated with this compound:

- Antimicrobial Activity : Compounds synthesized from this compound have been screened for antimicrobial properties. Results indicated promising activity against various microbial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

- Antioxidant Efficacy : In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential role in protective therapies against oxidative damage .

- Impurity Identification : The compound has been identified as an impurity in noradrenaline formulations, indicating its relevance in pharmacological contexts where noradrenaline is utilized .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique features and potential biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 | Longer carbon chain with different hydroxy position |

| 1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 | Contains a methyl group on the phenyl ring |

| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 | Longer aliphatic chain |

| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 | Different hydroxyl positioning |

These compounds exhibit variations in their functional groups and chain lengths, influencing their biological activities and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via chlorination of 1-(2,3-dihydroxyphenyl)ethanone using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimization involves:

- Temperature Control : Maintaining 0–5°C to minimize side reactions.

- Catalyst Use : Adding catalytic DMAP (dimethylaminopyridine) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Precursor Preparation : Starting with 2,3-dimethoxyacetophenone followed by BBr₃-mediated demethylation (65% yield) to generate the dihydroxy intermediate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic dihydroxy groups (δ ~6.8–7.2 ppm) and the chloroethanone moiety (δ ~4.5 ppm for CH₂Cl, δ ~200 ppm for carbonyl C=O) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (OH stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 200.0243 for C₈H₇ClO₃) .

Q. How does the presence of dihydroxyphenyl groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The 2,3-dihydroxyphenyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution (e.g., amines, thiols). However, steric hindrance from adjacent hydroxyls may reduce reactivity compared to analogs like 2-chloro-1-(2,4-dimethylphenyl)ethanone. Strategies include:

- Protecting Groups : Acetylation of hydroxyls to prevent undesired oxidation during reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize transition states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Comparative Structural Analysis : Compare analogs (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone ) to identify substituent effects on bioactivity.

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays to validate activity thresholds.

- Purity Checks : HPLC or LC-MS to rule out impurities as confounding factors .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to model binding with enzymes (e.g., kinases) using the compound’s 3D structure (PubChem CID: 2794606) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- MD Simulations : Assess binding stability under physiological conditions (e.g., solvation in water) .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of dihydroxyphenyl groups.

- Stepwise Chlorination : Introduce Cl selectively via controlled SOCl₂ addition to avoid over-chlorination .

- By-Product Monitoring : TLC tracking to identify intermediates and adjust reaction time .

Q. How can researchers design analogs of this compound to improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Hydrophilic Substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups at non-critical positions.

- Prodrug Approach : Convert hydroxyl groups to phosphate esters for enhanced solubility, with enzymatic activation in vivo .

- Co-Crystallization : Screen with cyclodextrins or PEG-based carriers to improve dissolution rates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.